2-Carboxybenzoyl Amlodipine 2-Carboxybenzoyl Amlodipine A metabolite of Amlodipine
Brand Name: Vulcanchem
CAS No.: 318465-73-5
VCID: VC21346913
InChI: InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34)
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C28H29ClN2O8
Molecular Weight: 557 g/mol

2-Carboxybenzoyl Amlodipine

CAS No.: 318465-73-5

Cat. No.: VC21346913

Molecular Formula: C28H29ClN2O8

Molecular Weight: 557 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Carboxybenzoyl Amlodipine - 318465-73-5

CAS No. 318465-73-5
Molecular Formula C28H29ClN2O8
Molecular Weight 557 g/mol
IUPAC Name 2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid
Standard InChI InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34)
Standard InChI Key IAYRABGXHCLELQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O
Appearance Solid powder

Chemical Structure and Properties

2-Carboxybenzoyl Amlodipine is chemically identified as 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate. This compound represents a structural modification of amlodipine, featuring an additional carboxybenzoyl group attached to the amino function in the molecule . The compound was first documented in chemical repositories in 2006, with its most recent data modification occurring in February 2025 .

Physical and Chemical Characteristics

The physical and chemical properties of 2-Carboxybenzoyl Amlodipine are summarized in the following table:

PropertyValue
Molecular FormulaC28H29ClN2O8
Molecular Weight557.0 g/mol
PubChem CID9937612
Creation DateOctober 25, 2006
Modification DateFebruary 22, 2025
Structure TypeDihydropyridine derivative
Functional GroupsCarboxylic acid, ester, amide, chlorophenyl

The compound contains several key functional groups including carboxylic acid, esters, an amide linkage, and a chlorophenyl moiety . The presence of these functional groups contributes to its chemical reactivity and potential pharmacological properties. The molecular structure maintains the dihydropyridine core that is characteristic of amlodipine but incorporates the additional carboxybenzoyl moiety that modifies its physicochemical properties .

Relationship to Amlodipine

Structural Relationship

2-Carboxybenzoyl Amlodipine maintains the core dihydropyridine structure that is essential for the calcium channel blocking activity of amlodipine . The compound can be considered a derivative of amlodipine, where the primary amine group has been functionalized with a carboxybenzoyl moiety. This structural modification potentially alters the compound's pharmacological properties while maintaining some similarities to the parent compound.

Synthesis and Manufacturing

Considerations in Manufacturing

The synthesis of amlodipine involves several critical steps and intermediates, as outlined in the patent information . The process typically includes:

  • Condensation reactions involving o-chlorobenzaldehyde

  • Formation of benzylidene derivatives

  • Cyclization reactions to form the dihydropyridine ring

  • Potential transesterification reactions to modify ester groups

Research Findings and Applications

Current Research Status

Pharmacological Properties

Comparison with Amlodipine Pharmacology

Amlodipine is known for its effectiveness in treating hypertension and coronary artery disease through vasodilation and reduction of vascular resistance . It has distinct pharmacokinetic properties, including:

  • Bioavailability of 64-90%

  • Protein binding of 93%

  • Liver metabolism

  • Elimination half-life of 30-50 hours

  • Duration of action of at least 24 hours

The 2-Carboxybenzoyl modification might alter these properties, potentially affecting the clinical utility of the compound. The addition of the carboxybenzoyl group could potentially improve certain characteristics while potentially introducing limitations in other aspects of its pharmacological profile.

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